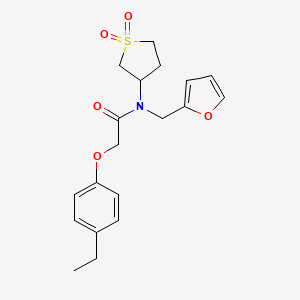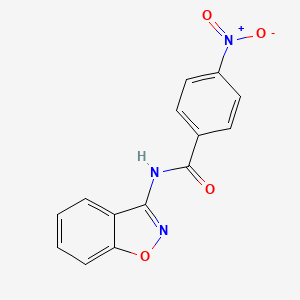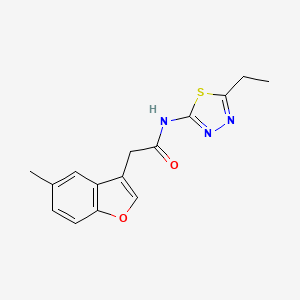
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydrotiofeno-3-il)-2-(4-etilfenoxi)-N-(furan-2-ilmetil)acetamida es un compuesto orgánico sintético. Se caracteriza por la presencia de un anillo dioxidotetrahydrotiofeno, un grupo etilfenoxi y un grupo furan-2-ilmetil unidos a un esqueleto de acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1,1-dioxidotetrahydrotiofeno-3-il)-2-(4-etilfenoxi)-N-(furan-2-ilmetil)acetamida normalmente implica reacciones orgánicas de varios pasos. Los pasos clave pueden incluir:
Formación del anillo dioxidotetrahydrotiofeno: Esto se puede lograr mediante la oxidación de tetrahydrotiofeno utilizando agentes oxidantes como el peróxido de hidrógeno o los perácidos.
Adición del grupo etilfenoxi: Este paso puede implicar la reacción de 4-etilfenol con un agente acilante adecuado para formar el intermedio etilfenoxi.
Formación del grupo furan-2-ilmetil: Esto se puede sintetizar haciendo reaccionar furano con un agente alquilante adecuado.
Reacciones de acoplamiento: El compuesto final se obtiene acoplando los intermedios dioxidotetrahydrotiofeno, etilfenoxi y furan-2-ilmetil con un esqueleto de acetamida bajo condiciones de reacción específicas, como el uso de reactivos de acoplamiento como EDCI o DCC.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(1,1-dioxidotetrahydrotiofeno-3-il)-2-(4-etilfenoxi)-N-(furan-2-ilmetil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo dioxidotetrahydrotiofeno se puede oxidar aún más en condiciones oxidantes fuertes.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el grupo acetamida.
Sustitución: Los grupos fenoxi y furano pueden participar en reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, perácidos.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de sulfona, mientras que la reducción podría producir derivados de amina.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydrotiofeno-3-il)-2-(4-etilfenoxi)-N-(furan-2-ilmetil)acetamida puede tener varias aplicaciones de investigación científica, que incluyen:
Química médica: Posible uso como farmacoforo en el diseño y desarrollo de fármacos.
Ciencia de materiales: Posibles aplicaciones en la síntesis de nuevos materiales con propiedades únicas.
Investigación química: Utilizado como bloque de construcción en la síntesis orgánica y el estudio de mecanismos de reacción.
Mecanismo De Acción
El mecanismo de acción de N-(1,1-dioxidotetrahydrotiofeno-3-il)-2-(4-etilfenoxi)-N-(furan-2-ilmetil)acetamida dependería de su aplicación específica. En química médica, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas podrían incluir la transducción de señales, los procesos metabólicos o la regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
- N-(1,1-dioxidotetrahydrotiofeno-3-il)-2-(4-metilfenoxi)-N-(furan-2-ilmetil)acetamida
- N-(1,1-dioxidotetrahydrotiofeno-3-il)-2-(4-etilfenoxi)-N-(tiofeno-2-ilmetil)acetamida
Singularidad
N-(1,1-dioxidotetrahydrotiofeno-3-il)-2-(4-etilfenoxi)-N-(furan-2-ilmetil)acetamida es único debido a la combinación específica de grupos funcionales, lo que puede conferir propiedades químicas y biológicas distintas. Su estructura permite una reactividad química diversa y posibles interacciones con objetivos biológicos, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C19H23NO5S |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H23NO5S/c1-2-15-5-7-17(8-6-15)25-13-19(21)20(12-18-4-3-10-24-18)16-9-11-26(22,23)14-16/h3-8,10,16H,2,9,11-14H2,1H3 |
Clave InChI |
KHDCLGGJBSMILX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11418312.png)
![4-oxo-N-(2-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11418318.png)
![Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11418319.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/structure/B11418334.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11418346.png)
![N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11418353.png)

![Diethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418366.png)
![N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418367.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B11418380.png)
![3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418383.png)

![7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418393.png)
